1,3,4,7,8,12b-Hexahydro-(1,4)diazepino(7,1-a)isoquinoline-2,5-dione
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Overview
Description
1,3,4,7,8,12b-Hexahydro-(1,4)diazepino(7,1-a)isoquinoline-2,5-dione is a complex organic compound with a unique structure that includes both diazepine and isoquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,7,8,12b-Hexahydro-(1,4)diazepino(7,1-a)isoquinoline-2,5-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the diazepine ring, followed by further functionalization to introduce the isoquinoline moiety . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Industrial production methods often employ optimized reaction conditions and advanced purification techniques to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
1,3,4,7,8,12b-Hexahydro-(1,4)diazepino(7,1-a)isoquinoline-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different degrees of hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
1,3,4,7,8,12b-Hexahydro-(1,4)diazepino(7,1-a)isoquinoline-2,5-dione has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1,3,4,7,8,12b-Hexahydro-(1,4)diazepino(7,1-a)isoquinoline-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used . For example, in medicinal applications, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4,7,8,12b-Hexahydro-10,11-dimethoxy-(1,4)diazepino(7,1-a)isoquinoline-2,5-dione: This compound has similar structural features but includes additional methoxy groups, which may alter its chemical and biological properties.
Hexahydro-1H,3H-benzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone:
Uniqueness
1,3,4,7,8,12b-Hexahydro-(1,4)diazepino(7,1-a)isoquinoline-2,5-dione is unique due to its specific combination of diazepine and isoquinoline rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
133973-18-9 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1,3,4,7,8,12b-hexahydro-[1,4]diazepino[7,1-a]isoquinoline-2,5-dione |
InChI |
InChI=1S/C13H14N2O2/c16-12-7-11-10-4-2-1-3-9(10)5-6-15(11)13(17)8-14-12/h1-4,11H,5-8H2,(H,14,16) |
InChI Key |
WFRMLSMTLXCPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CC(=O)NCC2=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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